1,2,3,4-Tetrafluoroanthracene
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Overview
Description
1,2,3,4-Tetrafluoroanthracene is a fluorinated derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the substitution of four hydrogen atoms with fluorine atoms at the 1, 2, 3, and 4 positions on the anthracene ring. The molecular formula of this compound is C14H6F4, and it has a molecular weight of 250.19 g/mol
Preparation Methods
The synthesis of 1,2,3,4-Tetrafluoroanthracene typically involves the fluorination of anthracene derivatives. One common method is the direct fluorination of anthracene using elemental fluorine or other fluorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is carefully regulated to prevent over-fluorination .
Industrial production methods may involve the use of more scalable processes, such as the fluorination of anthracene in a continuous flow reactor. This method allows for better control over reaction conditions and can produce larger quantities of the compound with higher purity .
Chemical Reactions Analysis
1,2,3,4-Tetrafluoroanthracene undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in this compound can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Electrophilic Substitution: The compound can also undergo electrophilic substitution reactions, such as bromination and nitration, where electrophiles replace one or more fluorine atoms.
Oxidation and Reduction: This compound can be oxidized to form anthraquinone derivatives or reduced to form tetrahydroanthracene derivatives.
Common reagents used in these reactions include sodium methoxide, hydrazine, lithium aluminium hydride, bromine, and nitric acid . The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1,2,3,4-Tetrafluoroanthracene has several applications in scientific research:
Material Science: The compound is used in the synthesis of fluorinated polymers and materials with unique electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex fluorinated organic molecules, which are valuable in pharmaceuticals and agrochemicals.
Dye Synthesis: This compound derivatives are used in the production of dyes and pigments with enhanced stability and color properties.
Mechanism of Action
The mechanism by which 1,2,3,4-Tetrafluoroanthracene exerts its effects is primarily through its ability to participate in various chemical reactions. The presence of fluorine atoms increases the compound’s reactivity towards nucleophiles and electrophiles, allowing it to form a wide range of derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
1,2,3,4-Tetrafluoroanthracene can be compared with other fluorinated anthracene derivatives, such as 1,2,3,4-Tetrafluoronaphthalene and 1,2,3,4-Tetrafluoro-9,10-anthraquinone . These compounds share similar structural features but differ in their reactivity and applications. For example, 1,2,3,4-Tetrafluoronaphthalene undergoes nucleophilic and electrophilic substitutions in both the fluorocarbon and hydrocarbon rings, while 1,2,3,4-Tetrafluoro-9,10-anthraquinone is primarily used in dye synthesis .
Properties
CAS No. |
102936-13-0 |
---|---|
Molecular Formula |
C14H6F4 |
Molecular Weight |
250.19 g/mol |
IUPAC Name |
1,2,3,4-tetrafluoroanthracene |
InChI |
InChI=1S/C14H6F4/c15-11-9-5-7-3-1-2-4-8(7)6-10(9)12(16)14(18)13(11)17/h1-6H |
InChI Key |
JAHZEKMSZBVSSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=C(C(=C3F)F)F)F |
Origin of Product |
United States |
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